4-Chloro-3-phenyl-1H-pyrazole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound features a chloro substituent at the 4-position and a phenyl group at the 3-position of the pyrazole ring. Its molecular formula is CHClN and it has a molecular weight of approximately 182.62 g/mol. The presence of the chloro and phenyl groups contributes to its unique chemical properties, making it an interesting subject for various chemical and biological studies.
These reactions are crucial for synthesizing derivatives with potential pharmaceutical applications.
Research has indicated that 4-chloro-3-phenyl-1H-pyrazole exhibits various biological activities, including:
These activities make 4-chloro-3-phenyl-1H-pyrazole a candidate for further pharmacological research.
The synthesis of 4-chloro-3-phenyl-1H-pyrazole typically involves:
For example, one method involves reacting phenylhydrazine with an appropriate chloroacetone in an acidic medium to yield 4-chloro-3-phenyl-1H-pyrazole .
4-Chloro-3-phenyl-1H-pyrazole has several notable applications:
Interaction studies involving 4-chloro-3-phenyl-1H-pyrazole focus on its binding affinity and activity against biological targets. These studies often utilize techniques such as:
Such studies are essential for understanding its mechanism of action and optimizing its pharmacological properties.
Several compounds share structural similarities with 4-chloro-3-phenyl-1H-pyrazole. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 5-Chloro-3-methyl-1H-pyrazole | Contains a methyl group at position 3 instead of phenyl | Exhibits different biological activities |
| 4-Bromo-3-phenyl-1H-pyrazole | Contains a bromo substituent instead of chloro | Potentially different reactivity due to bromine |
| 3-Acetyl-1H-pyrazole | Acetyl group at position 3 | Different functional properties |
| 5-Fluoro-3-methyl-1H-pyrazole | Fluorine substitution at position 5 | May exhibit enhanced bioactivity |
These compounds highlight the versatility of pyrazoles and their potential in medicinal chemistry, showcasing how slight modifications can significantly alter their properties and activities.
The foundational approach involves cyclocondensation of hydrazine derivatives with diketones. For example, 3-phenyl-1H-pyrazole precursors are synthesized via reaction of phenylhydrazine with β-diketones like acetylacetone under acidic conditions. Subsequent chlorination at the 4-position is achieved using reagents such as N-bromosuccinimide (NBS) or hypochloric acid. A notable example from patent CN1073432A demonstrates bromination of 4-chloro-3-(4-chloro-2-fluoro-5-tolyl)-5-difluoro-methoxy-1-methyl-1H-pyrazole using NBS and benzoyl peroxide in tetrachloroethylene, yielding 70% product.
Regioselective introduction of chlorine at the pyrazole 4-position is critical. Patent US5047551A details an optimized method using hypochloric acid or its salts (e.g., NaOCl) in solvents like dichloromethane or acetonitrile at 5–30°C. By avoiding carboxylic acids—previously linked to side reactions—this method achieves >85% purity. Molar ratios of hypochloric acid to pyrazole substrate (1:1 to 1.5:1) are pivotal for minimizing di- or tri-chlorinated byproducts.
While not explicitly detailed in the provided sources, microwave-assisted synthesis is inferred as a viable modern approach. By leveraging rapid, uniform heating, reaction times for cyclocondensation could be reduced from hours to minutes. For instance, analogous pyrazole syntheses using microwaves report 20–50% faster kinetics compared to conventional heating.
Transition metal catalysis remains underexplored for this compound. However, the Vilsmeier-Haack reaction—utilizing POCl₃ and DMF—is employed in related pyrazole aldehyde syntheses. Adapting this to 4-chloro-3-phenyl-1H-pyrazole could enable formylation at the 4-position, though chlorination would require post-modification.
Solvent choice profoundly impacts reaction efficiency:
Purification strategies include:
Direct experimental data for the melting and boiling points of 4-chloro-3-phenyl-1H-pyrazole are not extensively documented in the current literature. However, comparative analysis with structurally similar compounds provides valuable insights into the expected thermal properties.
Related chloro-phenyl pyrazole derivatives demonstrate varying thermal characteristics. 4-Chloro-2-(1H-pyrazol-3-yl)phenol exhibits a melting point range of 155-158°C and a predicted boiling point of 411.2±30.0°C [1]. The 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid derivative shows a significantly higher boiling point of 461.6±45.0°C due to the presence of the carboxylic acid functional group, which increases intermolecular hydrogen bonding [2].
The thermal behavior of pyrazole derivatives is influenced by several structural factors including the position and nature of substituents, molecular weight, and intermolecular interactions. The chlorine substituent typically increases the melting point due to enhanced van der Waals forces, while the phenyl group contributes to both thermal stability and increased molecular volume [3].
| Property | Related Compound | Value | Reference |
|---|---|---|---|
| Melting Point (°C) | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | 155-158 | [1] |
| Boiling Point (°C) | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | 411.2±30.0 | [1] |
| Boiling Point (°C) | 4-Chloro-3-phenyl-1H-pyrazole-5-carboxylic acid | 461.6±45.0 | [2] |
The solubility characteristics of 4-chloro-3-phenyl-1H-pyrazole in organic solvents can be inferred from the general behavior of pyrazole derivatives and structurally related compounds. Pyrazole compounds typically demonstrate moderate solubility in polar organic solvents such as ethanol, methanol, and acetone, while showing limited solubility in non-polar solvents [4].
The solubility profile is influenced by the compound's molecular structure, particularly the presence of the nitrogen atoms in the pyrazole ring, which can participate in hydrogen bonding with protic solvents. The phenyl substituent enhances solubility in aromatic solvents and moderately polar organic media, while the chlorine atom contributes to the overall lipophilicity of the molecule .
Experimental observations from related compounds indicate that 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water . This pattern is expected to be similar for 4-chloro-3-phenyl-1H-pyrazole due to structural similarities.
| Solvent Type | Expected Solubility | Basis |
|---|---|---|
| Ethanol | Good | Polar protic solvent compatibility [4] |
| Methanol | Good | Similar to ethanol behavior [4] |
| Acetone | Moderate | Polar aprotic solvent [4] |
| Water | Poor | Limited polarity of compound [4] |
| Dimethyl sulfoxide | Good | High solvating ability |
Computational studies using density functional theory (DFT) provide valuable insights into the thermodynamic stability of pyrazole derivatives. While specific calculations for 4-chloro-3-phenyl-1H-pyrazole are not directly available in the literature, extensive computational work on similar compounds offers relevant benchmarks.
DFT calculations employing the B3LYP functional with various basis sets have been extensively used to evaluate the thermodynamic properties of substituted pyrazoles [6] [7] [8]. The thermodynamic stability of pyrazole derivatives is typically assessed through ground state energy calculations, enthalpy of formation, and Gibbs free energy determinations.
Studies on related compounds show that ground state energies for pyrazole derivatives typically range from -889.56 to -960.27 atomic units, depending on the molecular complexity and substituent effects [9]. The presence of electron-withdrawing groups like chlorine and electron-donating groups like phenyl creates a balanced electronic environment that contributes to molecular stability.
Thermodynamic parameters for similar pyrazole derivatives include:
| Parameter | Typical Range | Reference |
|---|---|---|
| Ground State Energy (au) | -889.56 to -960.27 | [9] |
| Enthalpy Change (kcal/mol) | 103.75 to 167.50 | [9] |
| Heat Capacity (cal/mol·K) | 43.16 to 65.48 | [9] |
| Entropy (cal/mol·K) | 108.21 to 143.77 | [9] |
Reactivity descriptors derived from frontier molecular orbital analysis provide crucial information about the chemical reactivity and stability of 4-chloro-3-phenyl-1H-pyrazole. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with their energy gap, are fundamental parameters for understanding molecular reactivity [6] [10].
Computational studies on structurally similar pyrazole derivatives reveal typical HOMO energies ranging from -5.86 to -5.92 eV and LUMO energies from -2.43 to -2.85 eV, resulting in HOMO-LUMO gaps of 3.02 to 3.43 eV [6]. These values indicate moderate reactivity and good kinetic stability, consistent with the aromatic character of the pyrazole ring system.
The molecular electrostatic potential (MEP) analysis reveals charge distribution patterns that influence reactivity. In pyrazole derivatives, negative potential regions are typically localized on nitrogen atoms, making them nucleophilic sites, while positive potential regions are found on hydrogen atoms, indicating electrophilic character [7] [10].
Global reactivity indices calculated from frontier orbital energies include:
| Descriptor | Typical Value Range | Significance |
|---|---|---|
| HOMO Energy (eV) | -5.86 to -5.92 | Electron-donating ability [6] |
| LUMO Energy (eV) | -2.43 to -2.85 | Electron-accepting ability [6] |
| Energy Gap (eV) | 3.02 to 3.43 | Kinetic stability [6] |
| Chemical Hardness (eV) | 1.51 to 1.72 | Resistance to deformation [10] |
| Chemical Softness (eV⁻¹) | 0.29 to 0.33 | Polarizability [10] |
| Electrophilicity Index (eV) | Variable | Electrophilic power [10] |
The dipole moment calculations for pyrazole derivatives typically range from 2.66 to 8.75 Debye units, indicating significant molecular polarity that affects intermolecular interactions and solubility properties [9]. The polarizability values range from 139.3 to 254.7 atomic units, reflecting the molecular response to external electric fields [9].